molecular formula C22H14S2 B290180 9,10-Bis(2-thienyl)anthracene

9,10-Bis(2-thienyl)anthracene

Cat. No. B290180
M. Wt: 342.5 g/mol
InChI Key: QZKSNIRTMFAUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Bis(2-thienyl)anthracene, commonly known as BTA, is a highly conjugated organic compound that has gained significant attention in the scientific community due to its unique electronic and optical properties. BTA is a polycyclic aromatic hydrocarbon (PAH) that consists of two thiophene rings attached to an anthracene core. This compound has been widely used in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and organic solar cells (OSCs), due to its excellent charge transport properties and high quantum efficiency.

Mechanism of Action

The mechanism of action of BTA in optoelectronic devices is based on its excellent charge transport properties. BTA has a high electron affinity and low ionization potential, which makes it an ideal material for transporting electrons and holes in OLEDs and OSCs. In bioimaging and sensing, BTA acts as a fluorescent probe and chemosensor, respectively, by interacting with the target molecules and producing a fluorescent signal.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BTA, as it is primarily used in the field of organic electronics. However, some studies have reported that BTA exhibits low toxicity and biocompatibility, which makes it a promising material for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using BTA in lab experiments are its excellent charge transport properties, high quantum efficiency, and low toxicity. However, the limitations of using BTA in lab experiments are its high cost and limited availability.

Future Directions

There are several future directions for the research and development of BTA. One direction is to explore its potential applications in biomedical imaging and sensing. Another direction is to improve its charge transport properties and stability for use in optoelectronic devices. Additionally, the synthesis of BTA using green and sustainable methods is an area of interest for future research.

Synthesis Methods

BTA can be synthesized using various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for the synthesis of BTA. In this method, 9-bromoanthracene and 2-thienylboronic acid are reacted in the presence of a palladium catalyst and a base to yield BTA.

Scientific Research Applications

BTA has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and sensing. In optoelectronics, BTA has been used as a promising material for OLEDs, FETs, and OSCs due to its high charge carrier mobility and excellent luminescence properties. In bioimaging, BTA has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. In sensing, BTA has been used as a chemosensor for the detection of metal ions and organic molecules.

properties

Molecular Formula

C22H14S2

Molecular Weight

342.5 g/mol

IUPAC Name

2-(10-thiophen-2-ylanthracen-9-yl)thiophene

InChI

InChI=1S/C22H14S2/c1-2-8-16-15(7-1)21(19-11-5-13-23-19)17-9-3-4-10-18(17)22(16)20-12-6-14-24-20/h1-14H

InChI Key

QZKSNIRTMFAUSZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

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